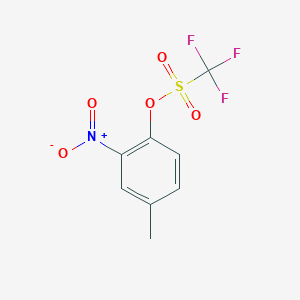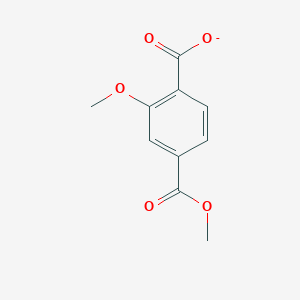
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
描述
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₆Cl₂N₂O₂. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, pyridine-2-carbaldehyde, and methyl iodide are commonly used as starting materials.
Reaction Steps:
Formation of Schiff Base: Pyridine-2-carbaldehyde is reacted with piperazine to form a Schiff base.
Methylation: The Schiff base is then methylated using methyl iodide to introduce the methyl group.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is typically carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure complete reaction and product formation.
Purification: The product is purified using crystallization techniques to obtain the pure dihydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different alkyl or aryl groups.
科学研究应用
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on biological systems.
Medicine: It is explored for its potential therapeutic properties in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism of action depends on the specific application and biological system. It may involve binding to receptors, enzymes, or other proteins, leading to downstream effects in cellular processes.
相似化合物的比较
Piperazine derivatives
Pyridine derivatives
Other piperazine-based compounds
Uniqueness: 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is unique due to its specific structural features, including the presence of the methyl group and the pyridin-2-ylmethyl moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCXSYLKHRVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


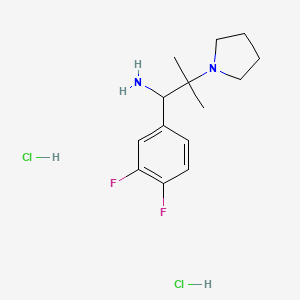
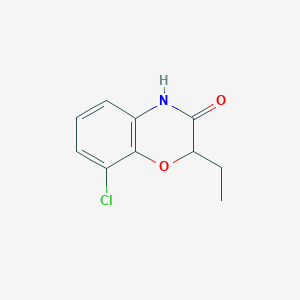
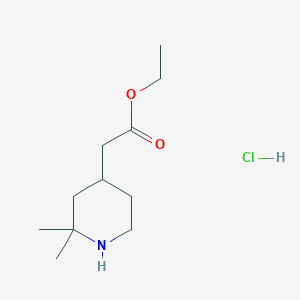
![Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate](/img/structure/B1430585.png)
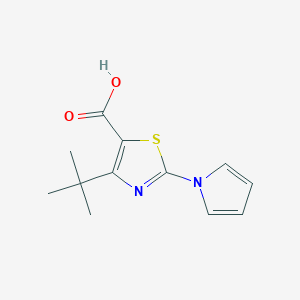
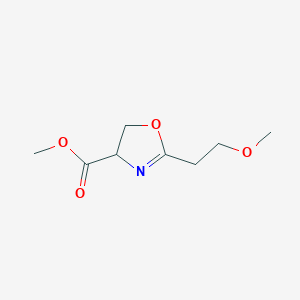

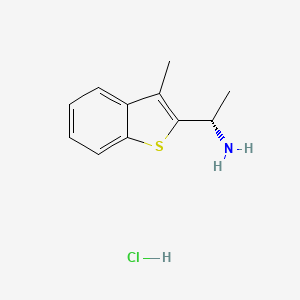

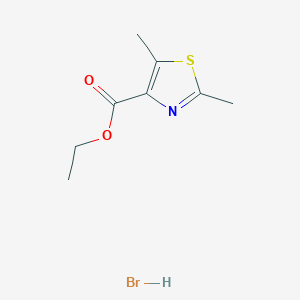
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
